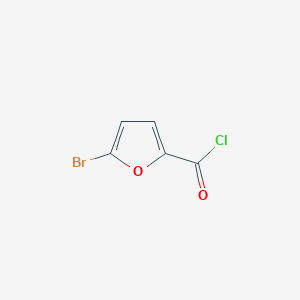

5-Bromofuran-2-carbonyl chloride

Description

The exact mass of the compound 5-Bromofuran-2-carbonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromofuran-2-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromofuran-2-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromofuran-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClO2/c6-4-2-1-3(9-4)5(7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVNUZPODFIOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373693 | |

| Record name | 5-bromofuran-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26726-16-9 | |

| Record name | 5-bromofuran-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 26726-16-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromofuran-2-carbonyl chloride (CAS Number 26726-16-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromofuran-2-carbonyl chloride, a key intermediate in organic synthesis. The document details its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of biologically active molecules. Experimental protocols and safety information are also included to support laboratory applications.

Physicochemical Properties

5-Bromofuran-2-carbonyl chloride is a colorless liquid that is soluble in a range of organic solvents.[1] It is a reactive acyl chloride, making it a versatile building block in synthetic chemistry. A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 26726-16-9 | [1][2] |

| Molecular Formula | C₅H₂BrClO₂ | [1][2] |

| Molecular Weight | 209.42 g/mol | [1] |

| Physical State | Colorless Liquid | [1] |

| Solubility | Soluble in organic solvents | [1] |

| SMILES | O=C(Cl)C1=CC=C(Br)O1 | [3] |

| InChI Key | QLVNUZPODFIOGC-UHFFFAOYSA-N | [3] |

Synthesis and Purification

5-Bromofuran-2-carbonyl chloride is most commonly synthesized from its corresponding carboxylic acid, 5-bromofuran-2-carboxylic acid. This conversion is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride route is often favored for its rapid reaction times.[4]

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is based on general procedures for the synthesis of acyl chlorides from carboxylic acids.

Materials:

-

5-bromofuran-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-bromofuran-2-carboxylic acid in anhydrous DCM.

-

Add a catalytic amount of DMF to the suspension.

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the mixture at room temperature. The reaction is exothermic and will likely evolve HCl gas, so it should be performed in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution or by TLC analysis of a quenched aliquot).

-

After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure. Co-evaporation with an anhydrous solvent like toluene can help remove the last traces of thionyl chloride.

-

The resulting crude 5-bromofuran-2-carbonyl chloride is often used directly in the next step without further purification. If purification is required, vacuum distillation can be employed, though care must be taken due to the reactivity of the compound.

Chemical Reactivity and Applications

The primary utility of 5-bromofuran-2-carbonyl chloride lies in its function as an electrophilic acylating agent. The acyl chloride moiety is highly reactive towards nucleophiles, making it an excellent precursor for the synthesis of a variety of derivatives.

Amide and Ester Formation

5-Bromofuran-2-carbonyl chloride readily reacts with primary and secondary amines to form the corresponding N-substituted-5-bromofuran-2-carboxamides. Similarly, it reacts with alcohols to yield 5-bromofuran-2-carboxylate esters. These reactions are typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.

Experimental Protocol: Synthesis of an N-Aryl-5-bromofuran-2-carboxamide

Materials:

-

5-Bromofuran-2-carbonyl chloride

-

A substituted aniline (e.g., 4-methoxyaniline)

-

Triethylamine (Et₃N) or pyridine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

-

Dissolve the substituted aniline and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 5-bromofuran-2-carbonyl chloride (1.0 equivalent) in anhydrous DCM to the cooled amine solution.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-16 hours, or until the reaction is complete as monitored by TLC.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Applications in Drug Discovery

Furan-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antitumor, antifungal, and antimicrobial properties.[5] 5-Bromofuran-2-carbonyl chloride serves as a crucial starting material for the synthesis of furan carboxamides, which are being investigated as potential therapeutic agents. For instance, derivatives of 5-bromofuran-2-carboxylic acid have been explored as potential cyclooxygenase-2 (COX-2) inhibitors.[5][6] The bromine atom on the furan ring also provides a handle for further synthetic modifications, such as cross-coupling reactions, to generate diverse molecular scaffolds for drug discovery programs.

Spectroscopic Data

| Spectroscopy | Expected/Comparative Data |

| ¹H NMR | Two doublets in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the two protons on the furan ring. |

| ¹³C NMR | Signals for the furan ring carbons (approx. 110-150 ppm), a signal for the carbon attached to the bromine (deshielded), and a signal for the carbonyl carbon (approx. 160-170 ppm). |

| IR (Infrared) | A strong, sharp absorption band for the carbonyl (C=O) stretch of the acyl chloride, typically in the range of 1750-1815 cm⁻¹. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight (209.42 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine. |

For comparison, the related compound N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide exhibits ¹H NMR signals for the furanyl protons at δ 6.84 and 7.32 ppm, and IR absorptions for its amide carbonyl groups at 1644.2 and 1682.4 cm⁻¹.[5][6]

Safety and Handling

5-Bromofuran-2-carbonyl chloride is a reactive and corrosive compound that should be handled with appropriate safety precautions.

| Hazard Class | GHS Pictograms | Hazard Statements | Precautionary Statements |

| Corrosive, Irritant |

| H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. |

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. Storage under an inert atmosphere is recommended.

Disposal: Dispose of in accordance with local, state, and federal regulations. Due to its reactivity with water, care should be taken during quenching and disposal procedures.

Logical Relationships

5-Bromofuran-2-carbonyl chloride is a pivotal intermediate that connects simple starting materials to complex, high-value molecules, particularly in the realm of pharmaceutical development.

References

5-Bromofuran-2-carbonyl chloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data and structural information for 5-Bromofuran-2-carbonyl chloride, a chemical intermediate relevant in various synthetic applications.

Core Chemical Properties

The fundamental molecular attributes of 5-Bromofuran-2-carbonyl chloride are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and reaction planning.

| Property | Value |

| Chemical Formula | C₅H₂BrClO₂[1][2][3][4] |

| Molecular Weight | 209.42 g/mol [1][2] |

| CAS Number | 26726-16-9[1][2][3] |

Molecular Structure and Composition

The molecular formula C₅H₂BrClO₂ indicates the elemental composition of 5-Bromofuran-2-carbonyl chloride. A diagram illustrating the relationship between the molecular formula and its constituent elements, along with the overall molecular weight, is provided below.

Caption: Elemental composition of 5-Bromofuran-2-carbonyl chloride.

Experimental Protocols

Detailed experimental protocols for the synthesis or specific reactions of 5-Bromofuran-2-carbonyl chloride are typically found within peer-reviewed scientific literature and patent filings. Researchers seeking to utilize this compound should consult scientific databases such as SciFinder, Reaxys, or Google Scholar, using the CAS number (26726-16-9) for precise searches. These resources provide access to publications detailing reaction conditions, purification methods, and analytical data (e.g., NMR, HPLC, LC-MS)[5].

As a general starting point, the synthesis of acyl chlorides often involves the treatment of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. Subsequent use in synthesis, for example, in the formation of amides or esters, would typically involve reaction with a nucleophile (an amine or alcohol, respectively) often in the presence of a base.

Logical Workflow for Compound Information Retrieval

The process of identifying and verifying the properties of a chemical compound like 5-Bromofuran-2-carbonyl chloride follows a structured workflow. This involves querying databases with known identifiers to retrieve fundamental data, which is then used for experimental design.

Caption: Workflow for obtaining and applying chemical data.

References

- 1. 5-Bromo-furan-2-carbonyl chloride | 26726-16-9 | BBA72616 [biosynth.com]

- 2. 5-Bromo-furan-2-carbonyl chloride | CymitQuimica [cymitquimica.com]

- 3. 5-Bromofuran-2-carbonyl chloride - Lead Sciences [lead-sciences.com]

- 4. pschemicals.com [pschemicals.com]

- 5. 26726-16-9 | 5-Bromofuran-2-carbonyl chloride | Bromides | Ambeed.com [ambeed.com]

An In-depth Technical Guide to the Physical Properties of 5-Bromofuran-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Bromofuran-2-carbonyl chloride (CAS No: 26726-16-9). Intended for professionals in research and development, this document summarizes key data, outlines relevant experimental methodologies, and visualizes its chemical utility.

Core Physical and Chemical Properties

Data Presentation

A summary of the core physical and chemical data for 5-Bromofuran-2-carbonyl chloride is presented in the table below. It is important to note that some physical properties, such as the melting and boiling points, are not consistently reported across public domains.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂BrClO₂ | [1][2][3][4][5][6] |

| Molecular Weight | Approximately 209.42 g/mol | [1][2][3] |

| CAS Number | 26726-16-9 | [1][2][3][4][5][6] |

| Physical Appearance | Solid or colorless liquid | [1][3] |

| Solubility | Soluble in organic solvents | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [4] |

| Moisture Sensitivity | Sensitive to moisture | [7] |

Note: There is conflicting information regarding the physical state of this compound at room temperature. Researchers should handle it with the expectation that it could be either a low-melting solid or a liquid.

Spectroscopic and Reactivity Profile

Expected Spectroscopic Characteristics:

-

¹H NMR: Signals corresponding to the two protons on the furan ring are expected.

-

¹³C NMR: Carbon signals for the furan ring and the carbonyl group are anticipated.

-

IR Spectroscopy: A strong absorption band characteristic of the carbonyl group (C=O) in an acyl chloride is expected, typically in the range of 1750-1820 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns consistent with the structure.

Reactivity:

As an acyl chloride, 5-Bromofuran-2-carbonyl chloride is a reactive electrophile. It readily participates in nucleophilic acyl substitution reactions with a variety of nucleophiles, including amines to form amides and alcohols to form esters.[7] Its sensitivity to moisture is due to its reaction with water to hydrolyze back to the corresponding carboxylic acid, 5-bromofuran-2-carboxylic acid.

Experimental Protocols

A direct and detailed experimental protocol for the synthesis of 5-Bromofuran-2-carbonyl chloride is not extensively documented in readily accessible literature. However, a common synthetic route involves the treatment of 5-bromofuran-2-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Below is a representative experimental protocol for a key application of 5-Bromofuran-2-carbonyl chloride: the synthesis of an amide derivative. This protocol is adapted from the synthesis of N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide, which utilizes the corresponding carboxylic acid and a coupling agent, a reaction that proceeds via an activated intermediate functionally similar to the acyl chloride.[8][9][10]

Synthesis of a Representative Amide from 5-Bromofuran-2-carbonyl chloride:

-

Reaction Setup: A solution of an amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents) in a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acyl Chloride: The flask is cooled in an ice bath (0°C). A solution of 5-Bromofuran-2-carbonyl chloride (1.05 equivalents) in the same dry solvent is added dropwise to the stirred amine solution.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: Upon completion, the reaction mixture is quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the desired N-substituted-5-bromofuran-2-carboxamide.[8][9]

Visualizations

Logical Relationship: Synthesis of Amides

The following diagram illustrates the general synthetic pathway for the preparation of N-substituted-5-bromofuran-2-carboxamides from 5-Bromofuran-2-carbonyl chloride, a key application for this reagent.

Caption: Synthetic pathway for amide formation.

References

- 1. 5-Bromo-furan-2-carbonyl chloride | 26726-16-9 | BBA72616 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. 5-Bromo-furan-2-carbonyl chloride | CymitQuimica [cymitquimica.com]

- 4. 5-Bromofuran-2-carbonyl chloride - Lead Sciences [lead-sciences.com]

- 5. 26726-16-9 | 5-bromofuran-2-carbonyl chloride - Capot Chemical [capotchem.com]

- 6. 26726-16-9 | MFCD03424743 | 5-Bromo-furan-2-carbonyl chloride | acints [acints.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. preprints.org [preprints.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of 5-Bromofuran-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromofuran-2-carbonyl chloride (CAS No: 26726-16-9), a key reagent in various synthetic applications. Due to its reactive nature, proper handling and storage are paramount to ensure its integrity and prevent degradation. This document outlines the known stability profile, factors influencing its decomposition, and detailed protocols for storage and handling.

Core Chemical Properties and Stability Profile

5-Bromofuran-2-carbonyl chloride is a halogenated heterocyclic compound widely utilized in organic synthesis. Its reactivity is primarily dictated by the acyl chloride functional group, which is susceptible to nucleophilic attack. The primary stability concern for this compound is its sensitivity to moisture.

Key Stability Characteristics:

-

Moisture Sensitivity: 5-Bromofuran-2-carbonyl chloride is sensitive to moisture.[1] The acyl chloride group readily hydrolyzes in the presence of water to form the corresponding carboxylic acid, 5-bromofuran-2-carboxylic acid. This is a common characteristic of acyl chlorides. This reaction is typically irreversible and represents the primary degradation pathway under ambient conditions.

-

Incompatibilities: To maintain stability, 5-Bromofuran-2-carbonyl chloride should be stored away from incompatible materials. These include:

-

Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.

-

Strong Bases: Can catalyze decomposition and undesirable side reactions.

-

Alcohols: Will react to form the corresponding esters.

-

Water/Moisture: Leads to hydrolysis, as detailed above.

-

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of 5-Bromofuran-2-carbonyl chloride, strict adherence to the following storage and handling conditions is crucial.

Storage Conditions Summary

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Refrigeration minimizes the rate of potential decomposition reactions. |

| Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | Prevents contact with atmospheric moisture and oxygen, thereby inhibiting hydrolysis and potential oxidative degradation. |

| Container | Tightly sealed, suitable for corrosives | Prevents ingress of moisture and protects the surrounding environment from the corrosive nature of the compound and its potential decomposition products. |

| Location | Dry, cool, and well-ventilated area | General best practice for storing reactive and corrosive chemicals. |

Data compiled from multiple chemical supplier safety data sheets.

Handling Workflow Diagram

The following diagram illustrates the recommended workflow for handling 5-Bromofuran-2-carbonyl chloride to minimize exposure to atmospheric moisture and ensure user safety.

Caption: Recommended workflow for handling moisture-sensitive 5-Bromofuran-2-carbonyl chloride.

Experimental Protocols for Stability Assessment

While specific stability studies for 5-Bromofuran-2-carbonyl chloride are not publicly documented, the following are general experimental protocols that can be adapted to assess the stability of acyl chlorides. These methodologies focus on quantifying the parent compound and its primary degradant, the corresponding carboxylic acid.

Protocol 1: Stability Assessment by HPLC

This method is designed to quantify the remaining 5-Bromofuran-2-carbonyl chloride and its primary hydrolysis product over time under various stress conditions.

Objective: To determine the rate of degradation of 5-Bromofuran-2-carbonyl chloride under defined temperature and humidity conditions.

Methodology:

-

Sample Preparation and Stressing:

-

Prepare samples of 5-Bromofuran-2-carbonyl chloride in a controlled inert atmosphere (e.g., a glovebox).

-

Expose the samples to various stress conditions (e.g., 25°C/60% Relative Humidity, 40°C/75% Relative Humidity) in stability chambers for predetermined time points (e.g., 0, 24, 48, 72 hours).

-

-

Derivatization:

-

At each time point, accurately weigh a portion of the stressed sample in an inert atmosphere.

-

Dissolve the sample in a suitable anhydrous aprotic solvent (e.g., acetonitrile).

-

Add a derivatizing agent, such as anhydrous methanol, which reacts with the acyl chloride to form a stable ester derivative. This is necessary because acyl chlorides are generally too reactive for direct analysis by reverse-phase HPLC.

-

Allow the reaction to proceed to completion under controlled conditions (e.g., room temperature for 30 minutes).

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the ester derivative and the 5-bromofuran-2-carboxylic acid.

-

Injection Volume: 10 µL.

-

-

Quantification:

-

Prepare calibration standards of the derivatized 5-Bromofuran-2-carbonyl chloride and the 5-bromofuran-2-carboxylic acid degradant.

-

Calculate the concentration of the parent compound and its degradant in the stressed samples against the calibration curves.

-

Protocol 2: Moisture Content Determination by Karl Fischer Titration

This protocol is used to determine the water content of a sample, which is a critical parameter for moisture-sensitive compounds.

Objective: To determine the water content of a sample of 5-Bromofuran-2-carbonyl chloride.

Methodology:

-

Instrument and Reagent Preparation:

-

Use a coulometric or volumetric Karl Fischer titrator.

-

Ensure the titration cell is dry and sealed from atmospheric moisture.

-

The solvent should be anhydrous and compatible with the sample (e.g., a mixture of methanol and chloroform).

-

-

Sample Handling:

-

All sample handling must be performed in a dry, inert atmosphere (e.g., a glovebox with low humidity).

-

-

Titration:

-

Introduce a precisely weighed amount of the sample into the pre-tared titration vessel.

-

The instrument will automatically titrate the water present in the sample with the Karl Fischer reagent. The endpoint is detected potentiometrically.

-

-

Calculation:

-

The instrument's software calculates the water content, typically expressed as a percentage or in parts per million (ppm).

-

Logical Relationship for Maintaining Stability

The stability of 5-Bromofuran-2-carbonyl chloride is contingent on a series of preventative measures. The following diagram illustrates the logical dependencies for ensuring the chemical's integrity.

References

Technical Guide: Synthesis and Characterization of 5-Bromofuran-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromofuran-2-carbonyl chloride, a key intermediate in the development of novel therapeutics. This document outlines detailed experimental protocols, summarizes key quantitative data, and provides visualizations to facilitate a thorough understanding of the compound's preparation and properties.

Introduction

5-Bromofuran-2-carbonyl chloride is a reactive acyl chloride and a valuable building block in medicinal chemistry and organic synthesis. Its furan scaffold is a common motif in pharmacologically active molecules, and the presence of a bromine atom and a carbonyl chloride group allows for diverse downstream functionalization, making it an important starting material for the synthesis of amides, esters, and other derivatives with potential therapeutic applications.

Synthesis of 5-Bromofuran-2-carbonyl chloride

The primary and most direct route for the synthesis of 5-Bromofuran-2-carbonyl chloride is the conversion of 5-bromofuran-2-carboxylic acid using a suitable chlorinating agent. The two most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

Synthesis Workflow

Caption: Synthesis workflow for 5-Bromofuran-2-carbonyl chloride.

Experimental Protocols

2.2.1. Synthesis using Thionyl Chloride

This protocol is adapted from general procedures for the synthesis of acyl chlorides from carboxylic acids.

Materials:

-

5-bromofuran-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous toluene (optional, as solvent)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromofuran-2-carboxylic acid.

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. A few drops of DMF can be added as a catalyst. The reaction can be performed neat or in an anhydrous solvent like toluene.

-

Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation at atmospheric pressure, followed by rotary evaporation under reduced pressure. To remove the last traces, anhydrous toluene can be added and co-evaporated.

-

The crude 5-Bromofuran-2-carbonyl chloride can be purified by fractional distillation under reduced pressure.

2.2.2. Synthesis using Oxalyl Chloride

This method is often preferred for its milder reaction conditions and cleaner by-products (CO, CO₂, and HCl), which are all gaseous.

Materials:

-

5-bromofuran-2-carboxylic acid

-

Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Round-bottom flask with a gas outlet

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromofuran-2-carboxylic acid in an anhydrous solvent such as DCM or DCE.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) to the solution at room temperature. Vigorous gas evolution will be observed.

-

Stir the reaction mixture at room temperature for 1-3 hours, or until the gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride by rotary evaporation.

-

The resulting crude 5-Bromofuran-2-carbonyl chloride is often of high purity and can be used directly in the next step or further purified by distillation under reduced pressure.

Characterization Data

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₅H₂BrClO₂ | [1][2][3][4][5] |

| Molecular Weight | 209.43 g/mol | [2][5] |

| Appearance | Colorless liquid | [1] |

| CAS Number | 26726-16-9 | [1][2][5] |

| Boiling Point | Data not readily available. Purification is typically performed by distillation under reduced pressure. |

Spectroscopic Data (Predicted)

The following spectroscopic data is predicted based on the analysis of closely related structures and general principles of spectroscopy.

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): ~7.0-7.5 (d, 1H, furan-H), ~6.5-7.0 (d, 1H, furan-H). The two furan protons are expected to appear as doublets due to coupling. |

| ¹³C NMR | δ (ppm): ~155-165 (C=O, acid chloride), ~140-150 (C-Br), ~120-130 (C-COCl), ~115-125 (furan CH), ~110-120 (furan CH). |

| IR (Infrared) | ν (cm⁻¹): ~1750-1800 (C=O stretch, strong, characteristic of acyl chlorides), ~3100-3150 (C-H stretch, furan), ~1500-1600 (C=C stretch, furan ring). |

| Mass Spec (MS) | Predicted [M+H]⁺: 208.90, Predicted [M+Na]⁺: 230.88. The spectrum will show characteristic isotopic patterns for bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).[4] |

Safety and Handling

5-Bromofuran-2-carbonyl chloride is a reactive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is corrosive and will react with water and other nucleophiles to release HCl gas. Store in a cool, dry place under an inert atmosphere.

Conclusion

This technical guide provides essential information for the synthesis and characterization of 5-Bromofuran-2-carbonyl chloride. The detailed protocols and compiled data will be a valuable resource for researchers in organic synthesis and drug discovery, enabling the efficient preparation and utilization of this important chemical intermediate.

References

- 1. 5-Bromo-furan-2-carbonyl chloride | 26726-16-9 | BBA72616 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - 5-bromofuran-2-carbonyl chloride (C5H2BrClO2) [pubchemlite.lcsb.uni.lu]

- 4. 5-Bromofuran-2-carbonyl chloride - Lead Sciences [lead-sciences.com]

- 5. 5-Bromopyridine-2-carbonyl chloride | 137178-88-2 [sigmaaldrich.com]

In-Depth Technical Guide to the NMR Spectroscopy of 5-Bromofuran-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 5-Bromofuran-2-carbonyl chloride. Due to the limited availability of public experimental spectra for this reactive compound, this guide presents predicted NMR data based on established principles of chemical shifts for similar molecular structures. Additionally, a comprehensive experimental protocol for the acquisition of NMR data for reactive species is provided, alongside illustrative diagrams of the molecular structure and analytical workflow.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for 5-Bromofuran-2-carbonyl chloride. These predictions are derived from the analysis of substituent effects on the furan ring system and typical values for acyl chlorides.

Disclaimer: The following data are predicted and should be used as a reference for experimental validation. Actual chemical shifts may vary based on solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Data for 5-Bromofuran-2-carbonyl chloride

| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.3 - 7.5 | Doublet (d) | ~3.5 |

| H-4 | 6.6 - 6.8 | Doublet (d) | ~3.5 |

Table 2: Predicted ¹³C NMR Data for 5-Bromofuran-2-carbonyl chloride

| Labeled Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148 - 152 |

| C-3 | 125 - 128 |

| C-4 | 115 - 118 |

| C-5 | 122 - 125 |

| C=O | 158 - 162 |

Structural and Logical Diagrams

The following diagrams illustrate the chemical structure with atom labeling for NMR assignments and a generalized workflow for the experimental protocol.

Caption: Chemical structure of 5-Bromofuran-2-carbonyl chloride with labeled atoms for NMR assignment.

Caption: Experimental workflow for NMR analysis of a reactive compound.

Experimental Protocols

Given the reactive nature of acyl chlorides, it is imperative to employ rigorous experimental techniques to prevent sample degradation and ensure the acquisition of high-quality NMR data.

Sample Preparation for a Reactive Compound

-

Materials and Equipment:

-

5-Bromofuran-2-carbonyl chloride (handle with care in a fume hood)

-

Anhydrous deuterated solvent (e.g., Chloroform-d, CDCl₃), stored over molecular sieves.

-

High-quality 5 mm NMR tubes, oven-dried and cooled under an inert atmosphere.

-

Glovebox or Schlenk line for maintaining an inert atmosphere.

-

Gas-tight syringes and septa.

-

Glass vials and Pasteur pipettes.

-

-

Procedure:

-

All glassware, including the NMR tube and cap, must be thoroughly dried in an oven at >120°C for several hours and subsequently cooled in a desiccator or under a stream of inert gas (e.g., Argon or Nitrogen).

-

Perform all sample manipulations within a glovebox or using a Schlenk line to exclude atmospheric moisture.

-

Weigh approximately 5-10 mg of 5-Bromofuran-2-carbonyl chloride into a clean, dry vial.

-

Using a gas-tight syringe, add approximately 0.6 mL of the anhydrous deuterated solvent to the vial.

-

Gently swirl the vial to ensure the compound is fully dissolved.

-

Transfer the solution to the dried NMR tube using a clean Pasteur pipette.

-

Securely cap the NMR tube. For highly sensitive samples, the tube can be flame-sealed or sealed with a J. Young valve.

-

NMR Data Acquisition

-

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard single-pulse (zg30 or similar).

-

Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar).

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width: 0-200 ppm.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

An In-depth Technical Guide to the Carbonyl Stretch in the IR Spectroscopy of 5-Bromofuran-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectroscopy of 5-Bromofuran-2-carbonyl chloride, with a specific focus on the characteristic carbonyl (C=O) stretching frequency. Understanding the factors that influence this vibrational frequency is crucial for structural elucidation and purity assessment in synthetic chemistry.

Theoretical Background: Factors Influencing Carbonyl IR Frequency

The position of the carbonyl stretching band in an IR spectrum is highly sensitive to the molecular environment. The primary factors influencing its frequency are electronic effects, including induction, resonance (conjugation), and the electronegativity of substituents.

-

Acyl Chlorides: The carbonyl group in acyl chlorides exhibits one of the highest stretching frequencies among all carbonyl compounds. This is attributed to the strong electron-withdrawing inductive effect of the chlorine atom, which shortens and strengthens the C=O bond. For typical aliphatic acyl chlorides, this strong absorption band appears in the range of 1810–1775 cm⁻¹.[1][2]

-

Conjugation: When a carbonyl group is conjugated with a double bond or an aromatic system, such as a furan ring, the C=O stretching frequency is lowered.[3][4][5] This is due to the delocalization of π-electrons, which imparts more single-bond character to the carbonyl bond, thereby weakening it.[1] This effect typically shifts the absorption to a lower wavenumber by 20-30 cm⁻¹.[5]

-

Substituent Effects: Electron-withdrawing groups attached to a conjugated system tend to pull electron density away, which can counteract the frequency-lowering effect of resonance and shift the C=O band to a higher frequency.[4] Conversely, electron-donating groups enhance the resonance effect, further lowering the frequency.[3] In the case of 5-Bromofuran-2-carbonyl chloride, the bromine atom acts as an electron-withdrawing group via induction.

Analysis of the Carbonyl Stretch in 5-Bromofuran-2-carbonyl chloride

The carbonyl stretching frequency for 5-Bromofuran-2-carbonyl chloride is determined by a combination of the aforementioned effects:

-

Acyl Chloride Functionality: The inherent nature of the acyl chloride group places the baseline frequency at a high value, around 1800 cm⁻¹.[1][6][7]

-

Conjugation with Furan Ring: The furan ring is in conjugation with the carbonyl group. This resonance effect lowers the frequency from the aliphatic acyl chloride baseline. For comparison, benzoyl chloride, an aromatic acyl chloride, shows a strong band around 1775 cm⁻¹.[3]

-

Electron-Withdrawing Bromine: The bromine atom at the 5-position withdraws electron density from the furan ring. This inductive effect reduces the electron delocalization into the carbonyl group, strengthening the C=O bond and shifting its stretching frequency to a slightly higher wavenumber compared to the unsubstituted 2-Furoyl chloride.

Based on these competing effects, the carbonyl stretch for 5-Bromofuran-2-carbonyl chloride is predicted to occur at a high frequency, likely in the 1775-1790 cm⁻¹ range.

Data Presentation

The following table summarizes the typical IR stretching frequencies for related carbonyl compounds, providing context for the predicted value for 5-Bromofuran-2-carbonyl chloride.

| Compound Class | Example Structure | Typical C=O Stretch (cm⁻¹) | Key Influencing Factors |

| Aliphatic Acyl Chloride | Butanoyl chloride | 1810 - 1775[1] | Strong inductive effect from chlorine. |

| Aromatic Acyl Chloride | Benzoyl chloride | 1785 - 1750 | Conjugation with the phenyl ring lowers the frequency. |

| Ester (Saturated) | Ethyl acetate | 1750 - 1735[8] | Less electronegative OR group compared to Cl. |

| Ketone (Aromatic) | Acetophenone | ~1686[5] | Significant frequency lowering due to conjugation. |

| Predicted: 5-Bromofuran-2-carbonyl chloride | C₅H₂BrClO₂ | ~1775 - 1790 | High base frequency from acyl chloride, lowered by furan conjugation, and slightly raised by the electron-withdrawing bromine. |

Experimental Protocol: FT-IR Spectroscopy

This section outlines a general methodology for obtaining the IR spectrum of a compound like 5-Bromofuran-2-carbonyl chloride.

Objective: To acquire a high-resolution Fourier Transform Infrared (FT-IR) spectrum of the sample to identify the carbonyl stretching frequency.

Materials:

-

FT-IR Spectrometer (e.g., PerkinElmer, Thermo Fisher)

-

Sample of 5-Bromofuran-2-carbonyl chloride

-

Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

-

Pasteur pipette or spatula

-

Appropriate solvent for cleaning (e.g., dichloromethane or acetone)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, gloves.

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the spectrometer's sample chamber is clean and empty.

-

Run a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O). This will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation (Neat Liquid Method):

-

Since 5-Bromofuran-2-carbonyl chloride is a liquid at room temperature, the neat liquid method is appropriate.[9]

-

Place one clean, dry salt plate on a holder.

-

Using a Pasteur pipette, place a single small drop of the sample onto the center of the plate.

-

Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

-

-

Sample Spectrum Acquisition:

-

Place the salt plate assembly into the sample holder within the FT-IR spectrometer.

-

Close the chamber lid and initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument's software will perform a Fourier transform on the resulting interferogram to generate the final IR spectrum.

-

-

Data Analysis:

-

Identify the most intense peaks in the spectrum.

-

Locate the strong, sharp absorption band in the 1850-1650 cm⁻¹ region, which corresponds to the C=O stretch.

-

Use the software's tools to accurately determine the wavenumber (cm⁻¹) of the peak maximum.

-

Analyze other regions of the spectrum to confirm the presence of other functional groups (e.g., C-O, C-Br, furan ring vibrations).

-

-

Cleaning:

-

Disassemble the salt plates and clean them thoroughly with a suitable dry solvent.

-

Store the plates in a desiccator to prevent damage from moisture.

-

Visualization of the Analytical Workflow

The logical process for analyzing the carbonyl stretch of 5-Bromofuran-2-carbonyl chloride using IR spectroscopy is illustrated below.

Caption: Workflow for IR spectroscopic analysis of the carbonyl stretch.

References

- 1. uobabylon.edu.iq [uobabylon.edu.iq]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.pg.edu.pl [chem.pg.edu.pl]

- 4. Infrared Spectrometry [www2.chemistry.msu.edu]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 5-Bromo-furan-2-carbonyl chloride | 26726-16-9 | BBA72616 [biosynth.com]

mass spectrometry fragmentation pattern of 5-Bromofuran-2-carbonyl chloride

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5-Bromofuran-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected . Due to the limited availability of direct experimental data in public spectral databases, this guide presents a predicted fragmentation pathway based on established principles of mass spectrometry and the known fragmentation of structurally related compounds, such as furans and acyl chlorides.

Predicted Mass Spectrum Data

The mass spectrum of 5-Bromofuran-2-carbonyl chloride is expected to exhibit a characteristic molecular ion peak and several key fragment ions. The presence of bromine (isotopes 79Br and 81Br in an approximate 1:1 ratio) and chlorine (isotopes 35Cl and 37Cl in an approximate 3:1 ratio) will result in distinctive isotopic patterns for ions containing these elements. The following table summarizes the predicted major ions, their proposed structures, and their theoretical mass-to-charge ratios (m/z).

| Proposed Fragment Ion | Structure | m/z (Isotopologues) | Notes on Fragmentation |

| Molecular Ion [M]˙⁺ | C₅H₂BrClO₂˙⁺ | 208/210/212 | The parent ion. The isotopic pattern will be complex due to the presence of both Br and Cl. |

| [M-Cl]⁺ | C₅H₂BrO₂⁺ | 173/175 | Loss of the chlorine radical from the acyl chloride group, forming a stable acylium ion. |

| [M-Br]⁺ | C₅H₂ClO₂⁺ | 129/131 | Loss of the bromine radical from the furan ring. |

| [M-COCl]⁺ | C₄H₂BrO⁺ | 145/147 | Loss of the entire carbonyl chloride group as a radical. |

| [C₄H₂O]˙⁺ | C₄H₂O˙⁺ | 66 | Subsequent loss of Br from the [M-COCl]⁺ fragment. |

| [C₃H₂Br]⁺ | C₃H₂Br⁺ | 119/121 | Resulting from the cleavage of the furan ring. |

| [C₅H₂O₂]⁺ | C₅H₂O₂⁺ | 94 | Loss of both Br and Cl radicals. |

Proposed Fragmentation Pathway

The fragmentation of 5-Bromofuran-2-carbonyl chloride under electron ionization (EI) is likely initiated by the removal of an electron to form the molecular ion. This high-energy species then undergoes a series of fragmentation events to produce smaller, more stable ions. The most probable fragmentations involve the cleavage of the weakest bonds and the formation of stable neutral losses or charged fragments.

A key fragmentation is the loss of the chlorine atom from the acyl chloride moiety to form a resonance-stabilized acylium ion. Further fragmentation can involve the loss of carbon monoxide (CO), a common fragmentation pathway for carbonyl compounds. Cleavage of the bromine atom from the furan ring is another expected pathway. Ring fragmentation of the furan moiety can also occur.

Caption: Proposed fragmentation pathway of 5-Bromofuran-2-carbonyl chloride.

Experimental Protocols

Objective: To obtain the electron ionization (EI) mass spectrum of 5-Bromofuran-2-carbonyl chloride.

Materials and Instrumentation:

-

5-Bromofuran-2-carbonyl chloride sample

-

High-purity solvent (e.g., dichloromethane or ethyl acetate)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source

-

Appropriate GC column (e.g., a non-polar or medium-polarity column like a DB-5ms)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Sample Preparation: Prepare a dilute solution of the 5-Bromofuran-2-carbonyl chloride sample in a suitable volatile solvent (e.g., 1 mg/mL in dichloromethane).

-

GC-MS Instrument Setup:

-

Injector: Set the injector temperature to 250 °C. Use a split or splitless injection mode depending on the sample concentration.

-

GC Oven Program: Start with an initial oven temperature of 50 °C, hold for 2 minutes, then ramp the temperature at a rate of 10 °C/min to 280 °C, and hold for 5 minutes. (Note: This program may need to be optimized).

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

-

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system. The gas chromatograph will separate the compound from any impurities, and the mass spectrometer will record the mass spectrum of the eluting compound.

-

Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to 5-Bromofuran-2-carbonyl chloride. Examine the mass spectrum associated with this peak to identify the molecular ion and the major fragment ions. Compare the observed fragmentation pattern with the predicted pattern outlined in this guide.

Safety Precautions: 5-Bromofuran-2-carbonyl chloride is expected to be corrosive and a lachrymator. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of 5-Bromofuran-2-carbonyl chloride, which can be valuable for its identification and characterization in various research and development settings.

An In-depth Technical Guide to the Reactivity of the Furan Ring in 5-Bromofuran-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromofuran-2-carbonyl chloride is a versatile bifunctional molecule of significant interest in synthetic and medicinal chemistry. Its reactivity is characterized by the electrophilic acyl chloride group and the nucleophilic and metallation-susceptible 5-bromo-substituted furan ring. This technical guide provides a comprehensive overview of the key reactive sites of this compound, detailing its participation in nucleophilic acyl substitution, palladium-catalyzed cross-coupling reactions, and electrophilic substitution on the furan ring. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a valuable resource for researchers in drug discovery and organic synthesis.

Introduction

The furan-2-carboxamide scaffold is a privileged motif in a multitude of biologically active molecules, exhibiting a wide range of pharmacological activities. 5-Bromofuran-2-carbonyl chloride serves as a crucial starting material for the synthesis of these derivatives. The presence of the acyl chloride allows for straightforward derivatization with various nucleophiles, while the bromine atom at the 5-position offers a versatile handle for the introduction of molecular diversity through cross-coupling reactions. This guide will delve into the distinct reactivity of both the acyl chloride and the furan ring, providing practical insights for its application in the synthesis of novel chemical entities.

Reactivity of the Acyl Chloride Group: Nucleophilic Acyl Substitution

The carbonyl carbon of the acyl chloride is highly electrophilic and readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, most notably amines and alcohols, to form the corresponding amides and esters. This reaction proceeds via a tetrahedral intermediate.[1]

Amide Formation

The reaction with primary and secondary amines is a facile and common method for the synthesis of N-substituted-5-bromofuran-2-carboxamides.[2] The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[3]

Ester Formation

Similarly, esterification can be achieved by reacting 5-Bromofuran-2-carbonyl chloride with alcohols. This reaction is often performed in the presence of a non-nucleophilic base like pyridine.

Reactivity of the Furan Ring

The furan ring in 5-Bromofuran-2-carbonyl chloride exhibits reactivity at both the C-Br bond and the C-H positions of the heterocyclic ring.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the furan ring is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon bonds.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the furan ring and a variety of aryl or vinyl boronic acids or esters.[4] This reaction is instrumental in the synthesis of biaryl and hetero-biaryl structures.

The Heck-Mizoroki reaction facilitates the coupling of the bromofuran with alkenes to form substituted furyl-alkenes.[5] This reaction is highly valuable for the synthesis of stilbene and cinnamate analogs.

The Sonogashira coupling allows for the formation of a C-C bond between the bromofuran and a terminal alkyne, providing access to furyl-alkyne derivatives.[6]

Electrophilic Substitution on the Furan Ring

The furan ring is an electron-rich heterocycle and is susceptible to electrophilic substitution, preferentially at the position adjacent to the oxygen atom (C5 or C2).[7][8] While the C5 position is blocked by a bromine atom, electrophilic substitution can potentially occur at the C3 or C4 positions. Due to the deactivating effect of the carbonyl group at C2, the reactivity of the furan ring towards electrophiles is reduced compared to unsubstituted furan. Halogenation is a common electrophilic substitution reaction for furans.

Quantitative Data

The following tables summarize representative quantitative data for the various reactions of 5-Bromofuran-2-carbonyl chloride and its derivatives.

| Reaction Type | Nucleophile/Coupling Partner | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Amide Formation | Isoniazid | MNBA, DMAP | Dichloromethane | Room Temp. | 120 | 83 | [1] |

| Suzuki Coupling | (4-nitrophenyl)boronic acid | Pd(PPh₃)₂Cl₂, Na₂CO₃ | 1,4-Dioxane | 90 | 12 | 20 | [2] |

| Heck Coupling | Styrene | Pd(II)-complex, TBAB, Et₃N | DMF | 130 | 4 | 99 | [3] |

| Sonogashira Coupling | Terminal Alkyne | Pd[PPh₃]₄, CuI, Et₃N | THF/Et₃N | Room Temp. | 16 | 43-97 | [6] |

| Bromination | Bromine | Carbon Tetrachloride | 45-50 | 24 | - | [9] |

Experimental Protocols

General Protocol for Amide Synthesis from 5-Bromofuran-2-carbonyl chloride

-

Dissolve the amine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.

-

Add a non-nucleophilic base (1.1 eq.), such as triethylamine or pyridine.

-

Cool the solution to 0 °C.

-

Slowly add a solution of 5-Bromofuran-2-carbonyl chloride (1.05 eq.) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

General Protocol for Suzuki-Miyaura Coupling

-

To a reaction vessel, add the 5-bromofuran derivative (1.0 eq.), the boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Add a degassed solvent system (e.g., 1,4-dioxane/water).

-

Heat the reaction mixture under an inert atmosphere to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.[4]

General Protocol for Heck-Mizoroki Reaction

-

In a reaction tube, combine the 5-bromofuran derivative (1.0 eq.), the alkene (1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 0.01 eq.), a phosphine ligand (e.g., PPh₃, 0.02 eq.), and a base (e.g., Et₃N, 2.0 eq.).

-

Add a suitable solvent (e.g., DMF, acetonitrile).

-

Seal the tube and heat the reaction to the desired temperature (e.g., 100-140 °C) until completion.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the organic phase, dry, and concentrate.

-

Purify the product via column chromatography.[5]

General Protocol for Sonogashira Coupling

-

To a degassed solution of the 5-bromofuran derivative (1.0 eq.) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.) and a copper(I) co-catalyst (e.g., CuI, 0.05 eq.).

-

Add the terminal alkyne (1.2 eq.) and a base (e.g., triethylamine, 2.0 eq.).

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite and concentrate the filtrate.

-

Purify the residue by column chromatography to afford the coupled product.[6]

Protocol for Bromination of 2-Furancarboxylic Acid

This protocol for the parent 2-furancarboxylic acid is provided as a representative example of electrophilic halogenation on the furan ring.

-

Dissolve 2-furancarboxylic acid (14.0 g) in carbon tetrachloride (60 mL) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.[9]

-

Slowly add bromine (8 mL) to the solution.[9]

-

Stir the reaction mixture at 45-50 °C for 24 hours.[9]

-

Remove the solvent under reduced pressure to obtain a solid.[9]

-

Recrystallize the crude product from boiling water to yield pure 5-bromo-2-furancarboxylic acid.[9]

Mandatory Visualizations

Reaction Mechanisms

Biological Signaling Pathway: Quorum Sensing Inhibition

Derivatives of 5-Bromofuran-2-carbonyl chloride, specifically furan-2-carboxamides, have been investigated as inhibitors of quorum sensing in pathogenic bacteria like Pseudomonas aeruginosa. Quorum sensing is a cell-to-cell communication system that regulates virulence factor expression. These furan derivatives can act as antagonists of the LasR receptor, a key transcriptional regulator in this pathway.[10][11]

Conclusion

5-Bromofuran-2-carbonyl chloride is a highly valuable synthetic intermediate due to its dual reactivity. The acyl chloride functionality provides a reliable route to a diverse range of amides and esters, while the 5-bromo-substituted furan ring is an excellent substrate for modern cross-coupling methodologies, enabling the construction of complex molecular architectures. Furthermore, the furan-2-carboxamide scaffold derived from this starting material shows promise in the development of novel therapeutics, such as quorum sensing inhibitors. The protocols and data presented in this guide offer a solid foundation for the exploration and application of 5-Bromofuran-2-carbonyl chloride in both academic and industrial research settings.

References

- 1. 3-Bromofuran-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. air.unimi.it [air.unimi.it]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]

- 8. quora.com [quora.com]

- 9. Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives | MDPI [mdpi.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Electrophilicity of 5-Bromofuran-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromofuran-2-carbonyl chloride is a versatile bifunctional reagent of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a highly reactive acyl chloride on a furan ring substituted with an electron-withdrawing bromine atom, imparts a distinct electrophilic character to the carbonyl carbon. This heightened electrophilicity makes it a valuable building block for the synthesis of a diverse array of molecular architectures, including amides, esters, and ketones, many of which exhibit promising biological activities. This guide provides a comprehensive overview of the electrophilic nature of 5-Bromofuran-2-carbonyl chloride, supported by experimental data and potential applications in drug development.

The furan moiety itself is an electron-rich system that can engage in various chemical transformations. However, the presence of the carbonyl chloride group at the 2-position and a bromine atom at the 5-position significantly modulates the electron density of the ring and the reactivity of the acyl group. The electron-withdrawing nature of both the carbonyl chloride and the bromine atom enhances the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Core Reactivity and Electrophilicity

The primary site of nucleophilic attack in 5-Bromofuran-2-carbonyl chloride is the electrophilic carbonyl carbon. The reactivity of this site is influenced by the electronic properties of the substituted furan ring. The acyl chloride is an excellent leaving group, facilitating nucleophilic acyl substitution reactions.

Reactions with Nucleophiles

5-Bromofuran-2-carbonyl chloride readily reacts with a variety of nucleophiles, including amines, alcohols, and aromatic compounds, to yield the corresponding acylated products. These reactions are typically efficient and proceed under mild conditions.

Table 1: Summary of Acylation Reactions with 5-Bromofuran-2-carbonyl chloride

| Nucleophile | Product Type | Reaction Conditions | Yield (%) | Reference |

| Amines (general) | Amides | Typically in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) in an aprotic solvent at room temperature. | High | [1] |

| Phenol | Ester | - | - | |

| Isoniazid | Hydrazide | 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature for 5 days. | 83 | [2] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of 5-Bromofuran-2-carbonyl chloride in synthesis. Below are representative protocols for its reactions with different nucleophiles.

Synthesis of N-substituted-5-bromofuran-2-carboxamides (General Procedure)

The synthesis of N-substituted-5-bromofuran-2-carboxamides can be achieved through the reaction of an amine with 5-Bromofuran-2-carbonyl chloride. This method is often rapid and does not necessitate a coupling agent, although the acyl chloride is sensitive to moisture.[3]

-

Reaction Setup: In a round-bottom flask, the chosen amine is dissolved in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere. A non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), is added to the solution.

-

Addition of Acyl Chloride: 5-Bromofuran-2-carbonyl chloride (1.0 equivalent) is added dropwise to the stirred solution at 0 °C.

-

Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Synthesis of Phenyl 5-bromofuran-2-carboxylate

The esterification of phenol with 5-Bromofuran-2-carbonyl chloride provides Phenyl 5-bromofuran-2-carboxylate, a valuable intermediate. A detailed protocol for the synthesis of this ester is available, which involves the initial preparation of 5-Bromofuran-2-carbonyl chloride from 5-bromofuran-2-carboxylic acid.

Synthesis of N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide

This synthesis was achieved by the reaction of 5-bromofuran-2-carboxylic acid and isoniazid in the presence of 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature, affording the product in an 83% yield.[2] The crude product was purified by dry-column flash chromatography.[2]

Visualization of Synthetic and Biological Pathways

Experimental Workflow for Amide Synthesis

Caption: General workflow for the synthesis of N-substituted-5-bromofuran-2-carboxamides.

Potential Signaling Pathway Involvement: COX-2 Inhibition

Derivatives of 5-Bromofuran-2-carbonyl chloride have shown potential as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain signaling pathways. Molecular docking studies of N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide have indicated a good binding affinity to the COX-2 protein.[2] This suggests that compounds derived from 5-Bromofuran-2-carbonyl chloride may exert their therapeutic effects by modulating the arachidonic acid cascade.

Caption: Proposed mechanism of action for 5-bromofuran-2-carbonyl derivatives as COX-2 inhibitors.

Applications in Drug Development

The diverse pharmacological activities exhibited by furan derivatives, including antibacterial, antiviral, anti-inflammatory, and antitumor properties, underscore the importance of 5-Bromofuran-2-carbonyl chloride as a key synthetic intermediate.[4] The ability to readily introduce the 5-bromofuran-2-carbonyl moiety into various molecular scaffolds allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds.

The potential for derivatives of 5-Bromofuran-2-carbonyl chloride to act as COX-2 inhibitors is particularly noteworthy.[2] Selective COX-2 inhibitors are a clinically important class of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. Further investigation into the synthesis and biological evaluation of novel compounds derived from 5-Bromofuran-2-carbonyl chloride could lead to the development of new therapeutic agents for inflammatory disorders.

Conclusion

5-Bromofuran-2-carbonyl chloride is a highly electrophilic reagent that serves as a valuable tool for the synthesis of a wide range of organic compounds. Its reactivity, driven by the electronic effects of the furan ring and its substituents, allows for efficient acylation of various nucleophiles. The demonstrated potential of its derivatives as inhibitors of key biological targets, such as COX-2, highlights its significance in the field of drug discovery and development. This guide provides a foundational understanding of the electrophilicity and synthetic utility of 5-Bromofuran-2-carbonyl chloride, which will be of benefit to researchers and scientists working towards the creation of novel therapeutic agents.

References

potential applications of 5-Bromofuran-2-carbonyl chloride in medicinal chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromofuran-2-carbonyl chloride, a reactive acyl chloride, has emerged as a valuable and versatile building block in medicinal chemistry. Its furan core, a privileged scaffold in numerous biologically active compounds, coupled with the reactivity of the acyl chloride and the potential for further modification at the bromine-substituted position, makes it an attractive starting material for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the potential applications of 5-Bromofuran-2-carbonyl chloride in drug discovery, focusing on its use in the development of anticancer, antimicrobial, and anti-inflammatory agents. The guide summarizes key quantitative data, provides detailed experimental protocols for the synthesis of bioactive derivatives, and visualizes relevant biological pathways.

Therapeutic Applications and Bioactivity

Derivatives of 5-Bromofuran-2-carbonyl chloride have demonstrated a broad spectrum of pharmacological activities. The furan-2-carboxamide moiety, readily synthesized from the parent acyl chloride, is a recurring motif in compounds with significant biological effects.

Anticancer Activity

The 5-bromofuran-2-carboxamide scaffold has been investigated for its potential as an anticancer agent. Studies on related benzofuran structures, which share the core furan motif, have shown that the presence of a bromine atom can enhance cytotoxic activity. For instance, certain brominated benzofuran derivatives have exhibited significant growth inhibitory effects against various human cancer cell lines.

Table 1: In Vitro Anticancer Activity of Benzofuran Derivatives Related to 5-Bromofuran-2-carboxamide Scaffolds

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Brominated Benzofuran Derivative | A549 (Lung Carcinoma) | 6.3 ± 2.5 | [1] |

| Brominated Benzofuran Derivative | HepG2 (Hepatocellular Carcinoma) | 11 ± 3.2 | [1] |

| Phenyl 5-bromofuran-2-carboxylate related derivatives | HeLa (Cervical Cancer) | Data available, specific values vary by derivative | [2] |

| Phenyl 5-bromofuran-2-carboxylate related derivatives | K562 (Leukemia) | Data available, specific values vary by derivative | [2] |

| Phenyl 5-bromofuran-2-carboxylate related derivatives | MOLT-4 (Leukemia) | Data available, specific values vary by derivative | [2] |

Note: The data for Phenyl 5-bromofuran-2-carboxylate derivatives is based on related structures and serves as an indicator of the potential of the 5-bromofuran scaffold.

The anticancer effects of these compounds are hypothesized to be mediated through the modulation of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and NF-κB pathways.[2]

Antimicrobial Activity

The furan nucleus is a well-established pharmacophore in antimicrobial agents. Derivatives of 5-Bromofuran-2-carbonyl chloride have been synthesized and evaluated for their activity against clinically relevant bacterial strains, including drug-resistant variants.

Table 2: Minimum Inhibitory Concentration (MIC) of N-(4-Bromophenyl)furan-2-carboxamide Derivatives

| Bacterial Strain | Compound | MIC (mg/mL) | Reference |

| Carbapenem-resistant Acinetobacter baumannii (CRAB) | N-(4-Bromophenyl)furan-2-carboxamide | 6.25 | [3] |

| Carbapenem-resistant Enterobacter cloacae (CREC) | N-(4-Bromophenyl)furan-2-carboxamide | 6.25 | [3] |

| Carbapenem-resistant Klebsiella pneumoniae (CRKP) | N-(4-Bromophenyl)furan-2-carboxamide | 6.25 | [3] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | N-(4-Bromophenyl)furan-2-carboxamide | 12.5 | [3] |

Anti-inflammatory Activity

The anti-inflammatory potential of compounds derived from 5-Bromofuran-2-carbonyl chloride has been explored through the synthesis of molecules targeting key inflammatory enzymes. One notable example is the synthesis of a potential COX-2 inhibitor.

Table 3: Binding Affinity of a 5-Bromofuran-2-carboxamide Derivative

| Compound | Target | Binding Affinity (kcal/mol) | Reference |

| N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide | COX-2 | -7.89 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following are representative experimental protocols for the synthesis and biological evaluation of derivatives of 5-Bromofuran-2-carbonyl chloride.

Synthesis of N-(4-Bromophenyl)furan-2-carboxamide

This protocol describes the synthesis of a furan-2-carboxamide derivative with demonstrated antibacterial activity.[3]

Materials:

-

5-Bromofuran-2-carbonyl chloride

-

4-Bromoaniline

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine)

Procedure:

-

Dissolve 4-bromoaniline (1.0 equivalent) and a suitable base (1.2 equivalents) in an anhydrous solvent under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 5-Bromofuran-2-carbonyl chloride (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.

-

Allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure N-(4-bromophenyl)furan-2-carboxamide.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).[3]

Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of synthesized compounds on cancer cell lines.[2]

Materials:

-

Human cancer cell lines (e.g., HeLa, K562, MOLT-4)

-

96-well plates

-

Cell culture medium

-

Synthesized test compounds

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.[2]

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways affected by these compounds is critical for their development as therapeutic agents. Derivatives of 5-Bromofuran-2-carbonyl chloride are hypothesized to exert their anticancer effects by modulating key cellular signaling cascades.

Caption: PI3K/Akt/mTOR signaling pathway potentially targeted by 5-bromofuran-2-carboxamide derivatives.